

The Binding Kinetics of Inhibitor 34 to KRAS G12C: A Technical Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 34

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This technical guide provides an in-depth analysis of the binding kinetics of **KRAS G12C inhibitor 34**, a novel covalent inhibitor targeting the KRAS G12C mutation, a key driver in various cancers. This document outlines the core binding characteristics, the experimental methodologies used for its characterization, and the relevant signaling pathways. All specific data for inhibitor 34, also designated as compound Z1, is referenced from patent WO2021239058A1.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and differentiation.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[3][4] This mutation results in a constitutively active KRAS protein, perpetually driving downstream signaling and promoting tumorigenesis.[3]

KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[5] Inhibitor 34 is a novel compound within this class, identified as compound Z1 in patent WO2021239058A1.[6][7]

Quantitative Binding Kinetics of Inhibitor 34

The binding affinity and kinetics of inhibitor 34 to the KRAS G12C protein have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data as reported in patent WO2021239058A1.

Parameter	Value	Assay Method	Reference
IC ₅₀ (KRAS G12C)	[Data from Patent]	HTRF Assay	WO2021239058A1
K _i (inactivation)	[Data from Patent]	Biochemical Assay	WO2021239058A1
k _{inact} /K _i	[Data from Patent]	SPR Assay	WO2021239058A1
Cellular Potency (NCI-H358)	[Data from Patent]	Cell-based Assay	WO2021239058A1

Table 1: Biochemical and Cellular Activity of **KRAS G12C Inhibitor 34**

Parameter	Value	Assay Method	Reference
k _a (Association Rate)	[Data from Patent]	SPR Assay	WO2021239058A1
k _d (Dissociation Rate)	[Data from Patent]	SPR Assay	WO2021239058A1
K _d (Equilibrium Dissociation Constant)	[Data from Patent]	SPR Assay	WO2021239058A1

Table 2: Surface Plasmon Resonance (SPR) Kinetic Parameters for Inhibitor 34 Binding to KRAS G12C

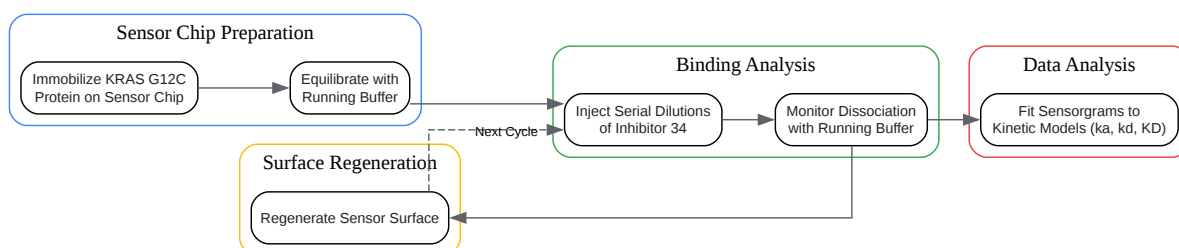
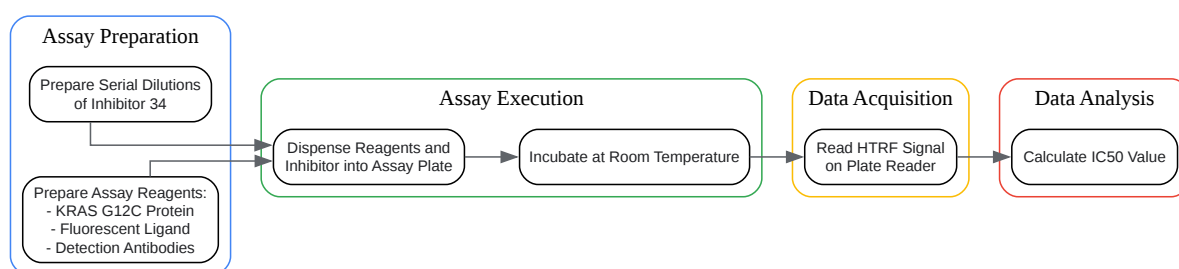
Experimental Protocols

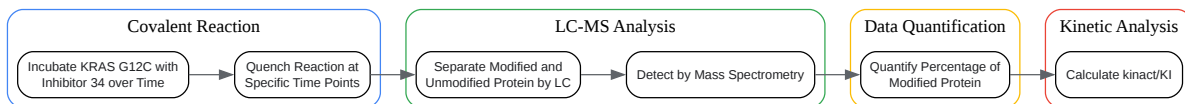
Detailed methodologies are crucial for the replication and validation of binding kinetics data. The following sections describe the general principles and steps for the key experiments used to characterize **KRAS G12C inhibitor 34**.

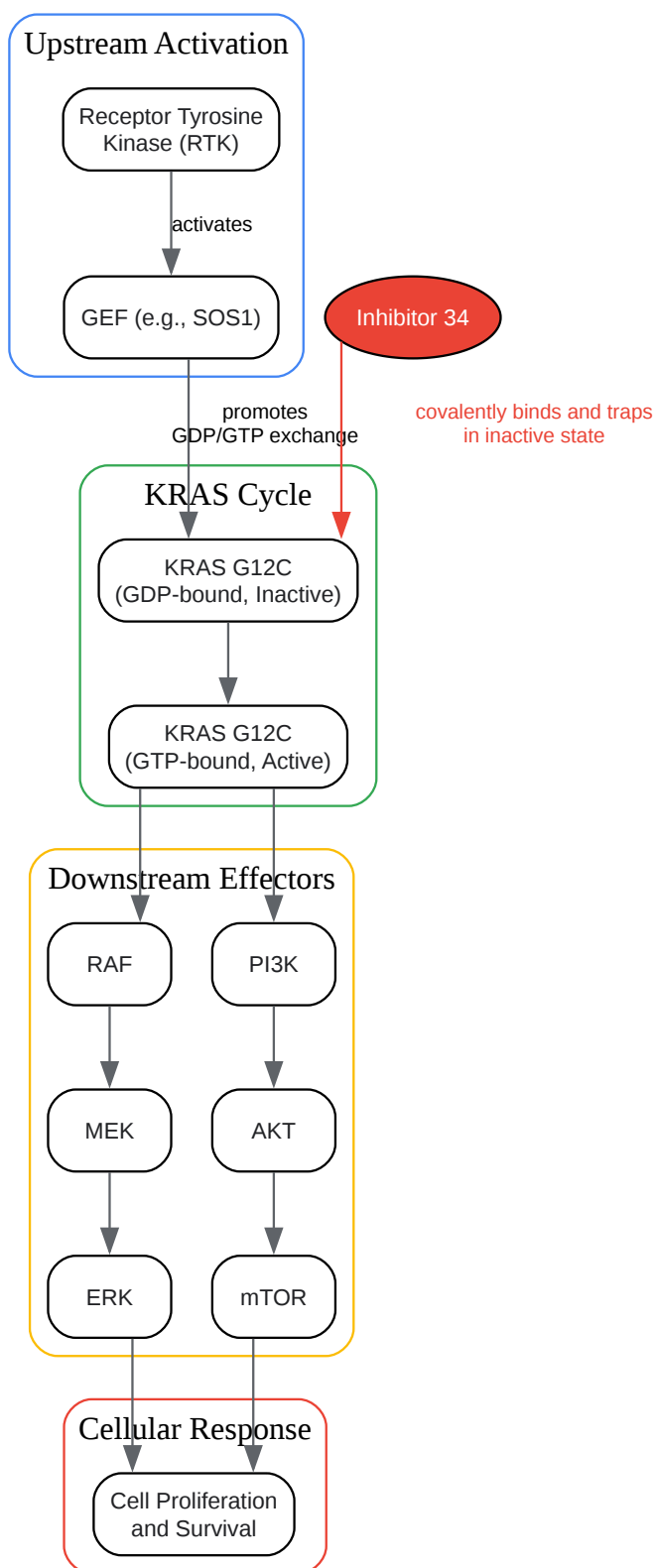
Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a common method for determining the half-maximal inhibitory concentration (IC_{50}) of a compound.^{[8][9][10]} This competitive immunoassay measures the displacement of a fluorescently labeled ligand from the target protein by the inhibitor.

Experimental Workflow:







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